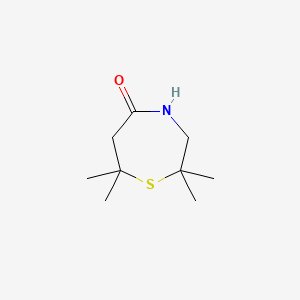
2-(2-Aminoethanesulfonyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminoethanesulfonyl)ethan-1-ol is an organic compound with the molecular formula C4H11NO3S. It is characterized by the presence of both an amino group and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications. This compound is often used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethanesulfonyl)ethan-1-ol typically involves the reaction of ethylene oxide with taurine (2-aminoethanesulfonic acid) under controlled conditions. The reaction proceeds as follows: [ \text{C}_2\text{H}_4\text{O} + \text{NH}_2\text{CH}_2\text{CH}_2\text{SO}_3\text{H} \rightarrow \text{NH}_2\text{CH}_2\text{CH}_2\text{SO}_3\text{CH}_2\text{CH}_2\text{OH} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production.
化学反应分析
Types of Reactions
2-(2-Aminoethanesulfonyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
科学研究应用
2-(2-Aminoethanesulfonyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a precursor in the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of 2-(2-Aminoethanesulfonyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group can engage in nucleophilic and electrophilic reactions. These interactions enable the compound to modulate various biochemical processes and pathways.
相似化合物的比较
Similar Compounds
2-Aminoethanesulfonic acid (Taurine): Similar structure but lacks the hydroxyl group.
Ethanolamine: Contains an amino and hydroxyl group but lacks the sulfonyl group.
Cysteamine: Contains an amino and thiol group but lacks the sulfonyl and hydroxyl groups.
Uniqueness
2-(2-Aminoethanesulfonyl)ethan-1-ol is unique due to the presence of both an amino group and a sulfonyl group, which imparts distinct chemical reactivity and versatility in various applications. This combination of functional groups makes it a valuable compound in both research and industrial settings.
属性
分子式 |
C4H11NO3S |
|---|---|
分子量 |
153.20 g/mol |
IUPAC 名称 |
2-(2-aminoethylsulfonyl)ethanol |
InChI |
InChI=1S/C4H11NO3S/c5-1-3-9(7,8)4-2-6/h6H,1-5H2 |
InChI 键 |
XZILNQFHWDEPHG-UHFFFAOYSA-N |
规范 SMILES |
C(CS(=O)(=O)CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13497869.png)
![Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13497872.png)

![2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13497882.png)

![2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13497899.png)




amine](/img/structure/B13497924.png)
![benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B13497926.png)

